molecular formula C16H19N3O2S B14868118 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione

5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione

Cat. No.: B14868118
M. Wt: 317.4 g/mol
InChI Key: OTKZEPUDALMARI-UHFFFAOYSA-N
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Description

5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione is a complex organic compound featuring a unique structure that includes a cyclohexyl group, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione apart is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

5-cyclohexyl-1-methyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C16H19N3O2S/c1-18-14-12(13(17-18)11-8-5-9-22-11)15(20)19(16(14)21)10-6-3-2-4-7-10/h5,8-10,12,14H,2-4,6-7H2,1H3

InChI Key

OTKZEPUDALMARI-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=N1)C3=CC=CS3)C(=O)N(C2=O)C4CCCCC4

Origin of Product

United States

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